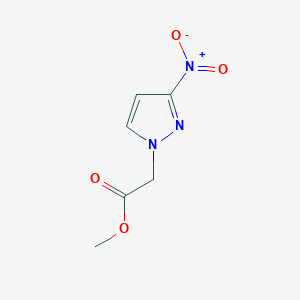
2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid” is a compound with the CAS Number: 54980-96-0 . It has a molecular weight of 204.23 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, imidazole, a similar compound, was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) . This indicates the compound’s molecular structure and the arrangement of atoms.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 204.23 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Novel Acidic Ionic Liquids Synthesis
A study on the synthesis and characterization of novel acidic ionic liquids, specifically focusing on 1-ethyl-2-alkyl-benzimidazolium tetra-fluoroborate, demonstrated good catalytic activity in the esterification of benzyl alcohol and acetic acid. These findings could indicate potential uses of structurally related compounds, like 2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, in catalysis or as novel ionic liquids with unique properties (Wang et al., 2013).
Imidazo[1,2-a]benzimidazole Derivatives for Biological Activities
Research into imidazo[1,2-a]benzimidazole derivatives, which share structural similarities with this compound, highlighted the synthesis and properties of such compounds. These studies have shown that these derivatives exhibit biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects, as well as impacts on brain rhythmogenesis, suggesting potential biomedical applications for similar compounds (Anisimova et al., 2011).
Antimicrobial and Antifungal Activities
The synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which are structurally related to this compound, demonstrated significant antibacterial and antifungal activities. This research suggests that compounds with a similar structure could be explored for their potential as antimicrobial and antifungal agents (Pejchal et al., 2015).
Auxin-like Activity in Plant Growth Regulation
Studies on 1,2-benzisothiazole derivatives, which include compounds structurally akin to this compound, showed auxin-like activity in plant growth regulation. These compounds were active in various plant growth tests, suggesting their potential use in agriculture for the regulation of plant growth and development (Branca et al., 1975).
Zukünftige Richtungen
While specific future directions for “2-(2-Ethyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid” were not found, it’s worth noting that imidazole, a similar compound, has become an important synthon in the development of new drugs . This suggests potential future research directions in exploring the therapeutic potentials of similar compounds.
Eigenschaften
IUPAC Name |
2-(2-ethyl-6-fluorobenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-10-13-8-4-3-7(12)5-9(8)14(10)6-11(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGTJZODNDDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B2711993.png)



![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2712000.png)
![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)


![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)